molecular formula C21H31NO11 B043454 Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside CAS No. 3554-96-9

Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside

Cat. No.: B043454
CAS No.: 3554-96-9
M. Wt: 473.5 g/mol
InChI Key: MYDRTQFLXCNCAG-YOADDMFFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-acetamido-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranoside (molecular formula: C₂₁H₃₁NO₁₁, CAS: 3554-93-6, molecular weight: 473.47 g/mol) is a synthetic glycoside widely employed in glycobiology and enzymology . Its structure features a disaccharide core composed of a 3-O-β-D-galactopyranosyl residue linked to a 2-acetamido-2-deoxy-α-D-galactopyranoside (α-D-GalNAc) unit, with a benzyl aglycone. This compound serves as a critical substrate for sialyltransferases, enzymes that catalyze the transfer of sialic acid to terminal galactose residues in glycoconjugates . Its synthetic versatility and role in studying carbohydrate-protein interactions make it indispensable in research on cell adhesion, immune recognition, and disease mechanisms .

Properties

IUPAC Name

N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO11/c1-10(25)22-14-19(33-21-18(29)17(28)15(26)12(7-23)32-21)16(27)13(8-24)31-20(14)30-9-11-5-3-2-4-6-11/h2-6,12-21,23-24,26-29H,7-9H2,1H3,(H,22,25)/t12-,13-,14-,15+,16+,17+,18-,19-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDRTQFLXCNCAG-YOADDMFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415340
Record name Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3554-96-9
Record name Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Koenigs-Knorr Glycosylation

This classical approach employs 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide as the glycosyl donor and benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-galactopyranoside as the acceptor. The reaction proceeds in a 1:1 nitromethane-benzene solvent system with mercuric cyanide (Hg(CN)₂) as the promoter, achieving yields of 65–72%. The benzylidene protecting group on the acceptor ensures regioselectivity at the 3-hydroxyl position of GalNAc.

Key Reaction Parameters:

ParameterConditionSource
PromoterHg(CN)₂ (0.5 equiv)
Temperature40°C, 24 hours
SolventNitromethane:Benzene (1:1 v/v)
Donor:Acceptor Ratio1.2:1

Silver Triflate-Mediated Glycosylation

Modern protocols substitute toxic mercury salts with silver triflate (AgOTf) as the activator. In this method, the galactosyl donor (2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate ) reacts with the acceptor in dichloromethane at −15°C. This approach improves stereochemical control, yielding the β-linked product in 78–85% yield.

Advantages Over Koenigs-Knorr:

  • Reduced toxicity (eliminates Hg(CN)₂)

  • Enhanced anomeric control (β:α ratio > 20:1)

  • Shorter reaction time (6–8 hours)

Protecting Group Management

Protection-deprotection sequences are critical for directing reactivity and ensuring proper glycosidic bond formation:

Acceptor Protection Scheme

The GalNAc acceptor typically employs:

  • Benzylidene group at 4,6-O-positions to block undesired glycosylation sites

  • Benzyl group at the anomeric center for stability during subsequent reactions

Deprotection Steps:

  • Benzylidene Removal: Achieved via 60% aqueous acetic acid at 80°C for 2 hours.

  • Acetyl Group Cleavage: Uses Amberlyst A-26 (OH⁻ form) in methanol (12 hours, rt).

  • Final Debenzylation: Catalytic hydrogenolysis (H₂/Pd-C, 50 psi, 24 hours).

Donor Activation

Galactosyl donors are stabilized by:

  • Acetyl groups at 2,3,4,6-O-positions to prevent premature hydrolysis

  • Trichloroacetimidate leaving group for enhanced reactivity under mild conditions

Purification and Characterization

Chromatographic Techniques

Purification StepMethodConditionsOutcome
Initial IsolationSilica Gel ChromatographyEtOAc/Hexane (3:2 → 4:1 gradient)85–90% Recovery
Final PolishingBiogel P-2 Size ExclusionH₂O:CH₃CN (65:35 isocratic)>95% Purity

Analytical Validation

  • NMR Spectroscopy:

    • ¹H NMR (500 MHz, D₂O): δ 5.32 (d, J = 3.5 Hz, H-1α of GalNAc), 4.52 (d, J = 7.8 Hz, H-1β of Gal).

    • ¹³C NMR: 101.8 ppm (C-1 of GalNAc), 105.3 ppm (C-1 of Gal).

  • Mass Spectrometry:

    • HRMS (ESI): m/z 496.1802 [M+Na]⁺ (calc. 496.1798 for C₂₁H₃₁NO₁₁Na).

Industrial-Scale Production Considerations

While lab-scale syntheses prioritize flexibility, industrial manufacturing employs:

  • Continuous Flow Reactors: For precise temperature control during glycosylation

  • Automated HPLC Purification: Using hydrophilic interaction liquid chromatography (HILIC) columns

  • Quality Control: In-process NMR monitoring to ensure β-selectivity >98%

Comparative Analysis of Synthetic Routes

ParameterKoenigs-KnorrSilver Triflate
Yield65–72%78–85%
Reaction Time24 hours6–8 hours
β:α Selectivity12:120:1
ToxicityHigh (Hg)Moderate (Ag)
ScalabilityLimitedHigh

Challenges and Solutions in Synthesis

Anomeric Control

The α-configuration at the GalNAc anomeric center is stabilized by:

  • Benzyl Group: Provides steric bulk favoring α-orientation

  • Low-Temperature Conditions: Slows epimerization during glycosylation

Solvent Optimization

Polar aprotic solvents (e.g., nitromethane) enhance:

  • Donor solubility

  • Transition state stabilization for β-linkage formation

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Glycobiology Research

Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside serves as a substrate for various glycosyltransferases, including:

  • UDP-GlcNAc:Gal1-beta-3GalNAc(GlcNAc-GalNAc)-6-beta-glucosaminyltransferase : This enzyme plays a crucial role in the synthesis of glycoproteins and glycolipids, making the compound essential for studying glycan biosynthesis pathways .
  • Sialyltransferases : These enzymes are involved in the addition of sialic acid to glycan chains, which is vital for cell-cell interactions and signaling .

Immunological Studies

The compound has been utilized in the synthesis of haptens for immunological assays. For instance:

  • It can be conjugated with proteins such as serum albumin to create synthetic antigens that are used in vaccine development and antibody production .

Enzyme Inhibition Studies

This compound acts as an inhibitor for specific enzymes, such as:

  • 1,3-galactosyltransferase : This property is particularly relevant in the context of xenotransplantation, where it can help mitigate immune rejection by inhibiting the formation of galactose-containing antigens that trigger immune responses .

Data Table: Summary of Applications

Application AreaSpecific UseRelevant Enzymes/Processes
GlycobiologySubstrate for glycosyltransferasesUDP-GlcNAc:Gal1-beta-3GalNAc transferase
ImmunologySynthesis of haptens for antigen productionConjugation with serum albumin
Enzyme InhibitionInhibitor of 1,3-galactosyltransferase1,3-galactosyltransferase

Case Study 1: Synthesis of Synthetic Antigens

A study investigated the synthesis of a hapten derived from this compound. The hapten was conjugated with a peptide-like amide spacer and used to produce antibodies against T-antigens. This approach demonstrated the potential for creating targeted immunotherapies .

Case Study 2: Role in Glycan Biosynthesis

Research highlighted the role of this compound as a substrate for glycosyltransferases involved in glycan biosynthesis. The findings suggested that manipulating this compound could enhance our understanding of glycan structures and their biological functions, which are critical in cell signaling and disease mechanisms .

Mechanism of Action

The mechanism of action of Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside involves its role as a substrate or inhibitor in glycosylation reactions. It can inhibit glycosyltransferase enzymes, thereby affecting the incorporation of glucosamine into O-glycans . This inhibition can suppress mucin biosynthesis and inhibit the expression of certain proteins, such as MUC1 in breast cancer cells .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Structural Properties

Compound Name Molecular Formula Molecular Weight [α]D (c, solvent) Key Functional Groups
Benzyl 2-acetamido-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranoside C₂₁H₃₁NO₁₁ 473.47 +4.4° (c 0.3, MeOH) 3-O-β-D-Gal, α-D-GalNAc, benzyl
Benzyl 6-O-β-D-galactopyranosyl analog C₂₁H₃₁NO₁₁ 473.47 +5.8° (c 0.5, H₂O) 6-O-β-D-Gal, α-D-GalNAc
3-O-Methyl derivative C₂₂H₃₃NO₁₁ 487.50 +3.1° (c 0.2, CHCl₃) 3-O-Me-β-D-Gal, α-D-GalNAc

Table 2: Enzymatic Activity Comparison

Compound Sialyltransferase Activity (Relative %) β-Glucosidase Activity (Relative %)
Parent compound 100 <5
3-O-Methyl derivative 30 <5
6-O-β-D-Galactopyranosyl analog 15 <5
Benzyl 6-O-tosyl glucopyranoside <5 95

Biological Activity

Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside, commonly referred to as BAGN, is a glycosylated compound that has garnered attention for its biological activity, particularly in the context of HIV research and glycoprotein synthesis. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21_{21}H31_{31}N O11_{11}
  • Molecular Weight : 473.47 g/mol
  • CAS Number : 3554-96-9
  • Synonyms : Beta-D-Gal-(1→3)-alpha-D-GalNAc-OBn

The compound is characterized by a benzyl group attached to a galactosamine structure, which plays a crucial role in its interaction with biological systems.

BAGN functions primarily as an inhibitor of O-glycosylation. This process is vital for the proper functioning of glycoproteins and mucins. The inhibition of O-glycosylation can disrupt the synthesis of mucins and affect various cellular processes, including viral replication.

Key Mechanisms:

  • Inhibition of Mucin Synthesis : BAGN acts as a competitive inhibitor for β1,3-galactosyltransferase, an enzyme involved in O-glycan chain elongation. This results in reduced mucin production in various cell lines .
  • Impact on HIV Replication : Studies have shown that BAGN treatment increases the percentage of HIV-infected cells significantly. For instance, pretreatment with BAGN led to a 7.6-fold increase in HIV-infected cells and a 74-fold increase in secreted viral particles compared to untreated controls .

Biological Activity

The biological activity of BAGN has been extensively studied, particularly regarding its effects on HIV and glycoprotein synthesis.

Table 1: Biological Effects of BAGN on HIV Infection

Parameter Control (No BAGN) BAGN Treatment Fold Increase
Percentage of HIV-infected cells1%7.6%7.6-fold
Intracellular p24 proteinBaselineIncreased by 1.3-fold1.3-fold
Secreted viral particlesBaselineIncreased by 74-fold74-fold

Case Studies

Several studies have highlighted the efficacy of BAGN in enhancing viral outgrowth and understanding host restriction mechanisms.

  • HIV Replication Studies : In vitro experiments indicated that BAGN-treated peripheral blood mononuclear cells (PBMCs) showed enhanced viral outgrowth kinetics in 66% of samples tested from both HIV controllers and treatment-naïve subjects. This suggests that BAGN may facilitate viral replication under certain conditions .
  • Glycoprotein Synthesis : Research demonstrated that BAGN can inhibit sialylation processes and disrupt glycoprotein secretion in HT-29 cells, indicating its potential role in modifying cellular glycosylation patterns .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing benzyl 2-acetamido-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranoside?

  • Methodological Answer : The compound is synthesized via regioselective glycosylation. A common approach involves benzylation of intermediates using benzyl bromide in anhydrous N,N-dimethylformamide (DMF) with sodium hydride as a base. For example, methyl 3-O-(2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside undergoes benzylation followed by reductive ring-opening of the benzylidene group to yield the target compound . Critical steps include protecting group selection (e.g., benzylidene for regioselectivity) and monitoring reaction progress via TLC or HPLC.

Q. How is the glycosidic linkage configuration confirmed in this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. The α/β anomeric configuration is determined using 1H^1H-NMR coupling constants (J1,2J_{1,2}): α-linkages typically show J34HzJ \approx 3-4 \, \text{Hz}, while β-linkages exhibit J78HzJ \approx 7-8 \, \text{Hz}. For example, the α-D-galactopyranoside moiety in this compound displays a doublet at δ\delta 4.95 ppm with J1,2=4.5HzJ_{1,2} = 4.5 \, \text{Hz} . Mass spectrometry (MS) further validates molecular weight (e.g., [M+Na]+^+ at 496.47 m/z).

Q. What are the primary applications of this compound in glycobiology?

  • Methodological Answer : It serves as a precursor for synthesizing Lewis antigens (e.g., Lewis X and sialyl-Lewis X) to study carbohydrate-lectin interactions. For instance, enzymatic transfer of GlcNAc from UDP-GlcNAc to GalNAc-containing glycoproteins using pig colon mucosa membranes generates GlcNAcβ1-3GalNAc structures, which mimic natural glycoconjugates . These models are used in ELISA or surface plasmon resonance (SPR) assays to quantify binding affinities.

Advanced Research Questions

Q. How can regioselective glycosylation be optimized to avoid side products?

  • Methodological Answer : Regioselectivity is controlled by temporary protecting groups (e.g., benzylidene) and reaction conditions. For example, using 2,6-dimethylpyridinium perchlorate as an acid catalyst in chlorobenzene at 140°C promotes β-(1→6) glycosidic bond formation with >70% yield . Competing α-linkages are minimized by steric hindrance from bulky groups (e.g., allyl or benzyl). Post-reaction purification via silica gel chromatography (chloroform:acetone, 11.5:1) isolates the desired product .

Q. What analytical challenges arise when characterizing branched derivatives of this compound?

  • Methodological Answer : Branched derivatives (e.g., trisaccharides) pose challenges in distinguishing overlapping NMR signals. High-resolution 13C^{13}\text{C}-NMR and 2D experiments (HSQC, HMBC) resolve ambiguities. For example, 13C^{13}\text{C}-NMR chemical shifts at δ\delta 100-105 ppm confirm glycosidic carbons, while HMBC correlations identify inter-residue linkages . MALDI-TOF MS with permethylation enhances ionization efficiency for high-molecular-weight glycans .

Q. How do structural modifications (e.g., deoxygenation or fluorination) impact biological activity?

  • Methodological Answer : Modifications at C-2 (e.g., 2-deoxy or 2-azido derivatives) alter binding to lectins like E-selectin. For instance, 2-azido analogs show reduced affinity due to disrupted hydrogen bonding, as demonstrated by SPR assays with immobilized E-selectin . Computational docking (e.g., AutoDock Vina) predicts steric clashes or electrostatic mismatches, guiding rational design.

Data Contradiction Analysis

Q. Why do reported yields vary for similar glycosylation reactions?

  • Analysis : Discrepancies arise from solvent purity, catalyst activity, and glycosyl donor stability. For example, reactions in DMF with freshly activated molecular sieves (4 Å) achieve ~80% yield , while traces of moisture reduce yields to <50% . A comparative study shows that anhydrous chlorobenzene outperforms DMF in moisture-sensitive reactions due to its low polarity .

Key Recommendations for Researchers

  • Synthesis : Prioritize anhydrous conditions and freshly activated molecular sieves for high-yield glycosylation.
  • Characterization : Combine NMR (≥500 MHz) and MS with derivatization (e.g., permethylation) for unambiguous structural assignment.
  • Biological Assays : Use SPR or isothermal titration calorimetry (ITC) to quantify lectin-binding thermodynamics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside
Reactant of Route 2
Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.